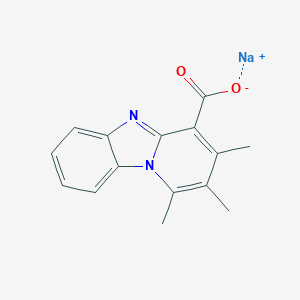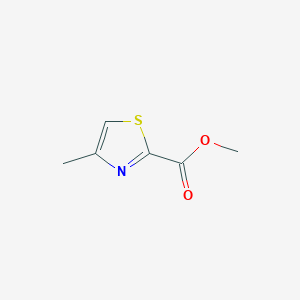
Methyl 4-methylthiazole-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-methylthiazole-2-carboxylate and related compounds often involves the cyclization of functionalized enamides or thioamides. One notable method for synthesizing 2-phenyl-4,5-substituted oxazoles, which share structural similarities with methyl 4-methylthiazole-2-carboxylates, involves intramolecular copper-catalyzed cyclization of highly functionalized enamides. This method offers an efficient route to introduce ester, N-substituted carboxamide, or acyl functionalities into the thiazole structure, showcasing the versatility of thiazole synthesis techniques (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of methyl 4-methylthiazole-2-carboxylate is characterized by the presence of a thiazole ring, a carboxylate group, and a methyl substituent. The thiazole ring provides a rigid aromatic platform that can participate in various chemical reactions, while the carboxylate and methyl groups offer sites for further functionalization. Structural analysis of similar thiazole derivatives through X-ray crystallography and computational methods has provided insights into their conformation, electronic structure, and reactivity patterns, which are crucial for designing new compounds with desired properties.
Chemical Reactions and Properties
Methyl 4-methylthiazole-2-carboxylates undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of reactive sites on both the thiazole ring and the carboxylate group. These reactions allow for the introduction of various functional groups, enabling the synthesis of a wide array of derivatives with diverse chemical properties. For instance, the nucleophilic ring-opening of oxazolone derivatives leads to the formation of 2-phenyl-4,5-functionalized oxazoles, illustrating the compound's utility in synthesizing complex molecules (Misra & Ila, 2010).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Thiazole compounds have been found to contribute to the development of various drugs and biologically active agents .
- The thiazole ring, which is part of the “Methyl 4-methylthiazole-2-carboxylate” structure, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
- These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
- One drug candidate containing a thiazole ring is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
-
Pest Control
-
Chemical Synthesis
-
Neuroprotective and Anti-neuroinflammatory Agents
- While not directly related to “Methyl 4-methylthiazole-2-carboxylate”, a similar compound, “triazole-pyrimidine”, has been used in the synthesis of potential neuroprotective and anti-neuroinflammatory agents .
- These compounds have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
- They also showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
-
Antiviral and Anticancer Agents
- While not directly related to “Methyl 4-methylthiazole-2-carboxylate”, a similar compound, “triazole-pyrimidine”, has been used in the synthesis of potential antiviral and anticancer agents .
- Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
- These compounds have shown promising results in various human cells and exhibited a promising antineoplastic potential .
-
Organic Synthesis
- “Methyl 4-methylthiazole-2-carboxylate” can be used as a building block in organic synthesis, especially in the preparation of biologically important and medicinally useful agents .
- For example, it is an intermediate for the synthesis of 4-methyl-5-formylthiazole, a key intermediate for cefditoren pivoxil .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUZTKTDPPXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465699 | |
| Record name | Methyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylthiazole-2-carboxylate | |
CAS RN |
14542-15-5 | |
| Record name | Methyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14542-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



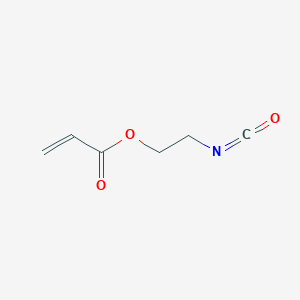



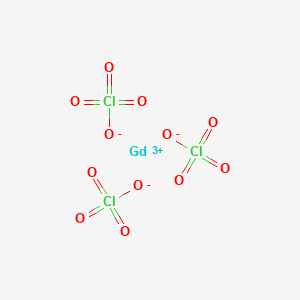

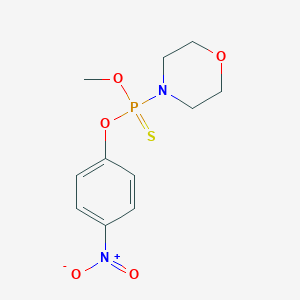


![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
